1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine
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Overview
Description
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine is a synthetic organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation of the oxadiazole ring using a suitable alkylating agent such as 2-methoxyethyl chloride.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Final Amination Step:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing cellular signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.
Comparison with Similar Compounds
- 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Comparison: 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine stands out due to the presence of the methylsulfonyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-15-5-3-8-11-9(16-12-8)7(10)4-6-17(2,13)14/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJKKZYQGGURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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